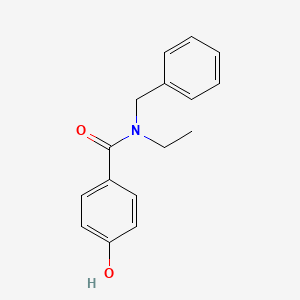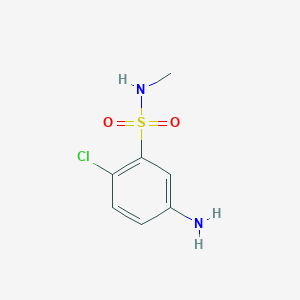
5-amino-2-chloro-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-2-chloro-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9ClN2O2S It is a derivative of benzenesulfonamide, featuring an amino group at the 5-position, a chlorine atom at the 2-position, and a methyl group attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-N-methylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-chloro-N-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-chloro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while the sulfonamide group can be reduced to form corresponding sulfinamides or sulfides.
Coupling Reactions: The amino group can participate in coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4) in ethanol.
Major Products
Substitution: 5-amino-2-hydroxy-N-methylbenzenesulfonamide or 5-amino-2-alkylamino-N-methylbenzenesulfonamide.
Oxidation: 5-nitro-2-chloro-N-methylbenzenesulfonamide.
Reduction: 5-amino-2-chloro-N-methylbenzenesulfinamide.
Scientific Research Applications
5-amino-2-chloro-N-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies investigating enzyme inhibition, particularly carbonic anhydrase inhibitors, which are relevant in the treatment of glaucoma and other conditions.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of aqueous humor in the eye, which helps in managing glaucoma. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chloro-N,3-dimethylbenzamide: Another benzenesulfonamide derivative with similar structural features but different substitution patterns.
5-amino-2-methylbenzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Uniqueness
5-amino-2-chloro-N-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-amino-2-chloro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVUSJRGJKWHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
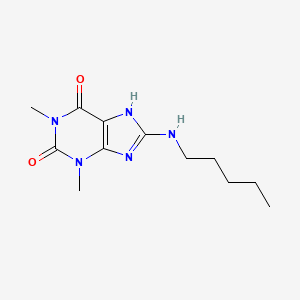
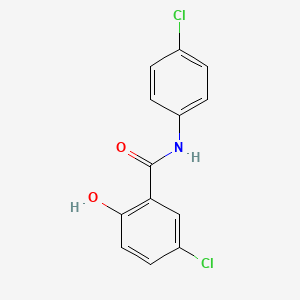

![Methyl 4-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B7815546.png)
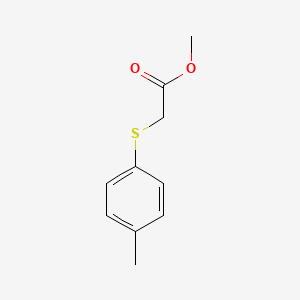
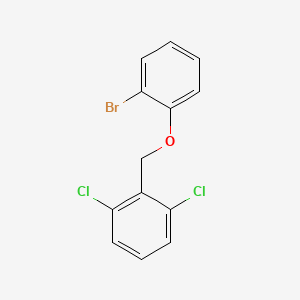
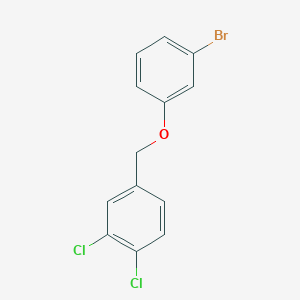
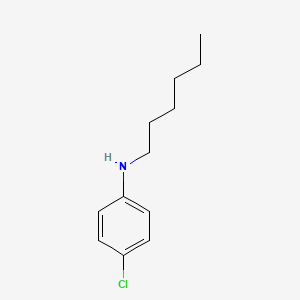
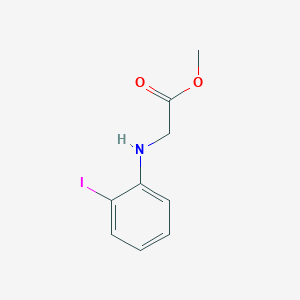
![1-[4-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B7815601.png)
![4-{[(2-Chloro-6-fluorophenyl)formamido]methyl}benzoic acid](/img/structure/B7815609.png)
